

Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

Cat. No.: B089439

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Technical Guide: 4-Methyl-1,3-oxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for **4-Methyl-1,3-oxazole-5-carbonitrile** (CAS No. 1003-52-7). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a plausible synthetic route and general methodologies for spectroscopic analysis based on established chemical principles for similar oxazole derivatives. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Compound Identification and Physicochemical Properties

4-Methyl-1,3-oxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula $C_5H_4N_2O$.^{[1][2]} Its structure consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile group at the 5-position.

Table 1: Physicochemical Properties of **4-Methyl-1,3-oxazole-5-carbonitrile**

Property	Value	Reference
CAS Number	1003-52-7	[1] [2]
Molecular Formula	C ₅ H ₄ N ₂ O	[1] [2]
Molecular Weight	108.10 g/mol	[2]
Canonical SMILES	<chem>CC1=C(C=N-O-1)C#N</chem>	N/A
InChI Key	JZSLPQXOLZCAME-UHFFFAOYSA-N	N/A
Predicted LogP	0.53	N/A
Hydrogen Bond Acceptor Count	3	[1]
Topological Polar Surface Area	49.8 Å ²	[1]

Predicted Spectroscopic Data

While experimental spectra for **4-Methyl-1,3-oxazole-5-carbonitrile** are not readily available in the public domain, predicted Nuclear Magnetic Resonance (NMR) data can provide valuable insights for structural confirmation.[\[1\]](#)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	
-CH ₃	~2.4
-H (oxazole ring)	~8.1
¹³ C NMR	
-CH ₃	~11
-C (nitrile)	~114
C4 (oxazole ring)	~130
C5 (oxazole ring)	~110
C2 (oxazole ring)	~151

Note: These are predicted values and should be confirmed with experimental data.

Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Methyl-1,3-oxazole-5-carbonitrile** is not widely published. However, a plausible synthetic route can be devised based on established methods for oxazole synthesis. One common approach is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of α -acylamino ketones. A potential starting material for **4-Methyl-1,3-oxazole-5-carbonitrile** could be 2-amino-3-oxobutanenitrile.

General Synthesis Protocol Outline

- **Acylation of Amine:** The starting amino ketone is acylated to form an α -acylamino ketone.
- **Cyclization/Dehydration:** The α -acylamino ketone is then subjected to cyclization using a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or polyphosphoric acid) to form the oxazole ring.
- **Work-up and Purification:** The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified using techniques such

as column chromatography or recrystallization.

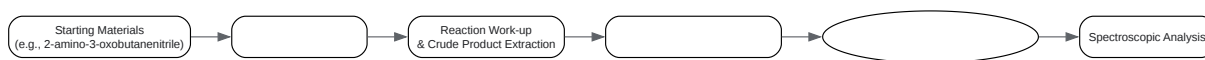
General Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
 - Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
 - Data Analysis: The presence of characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) and the $\text{C}=\text{N}$ and $\text{C}-\text{O}$ bonds of the oxazole ring are identified.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - Ionization: An appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI) is used.
 - Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **4-Methyl-1,3-oxazole-5-carbonitrile**.

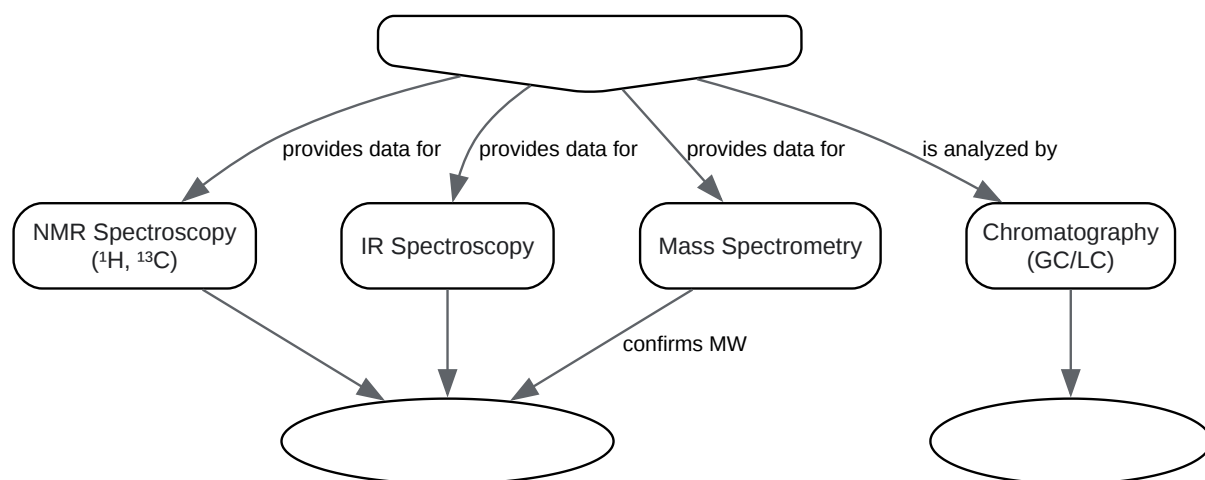


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Caption: General workflow for synthesis and analysis.

Logical Relationships in Characterization

This diagram shows the logical connection between the synthesized compound and the analytical techniques used for its characterization.



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Caption: Logical flow of compound characterization.

Conclusion

4-Methyl-1,3-oxazole-5-carbonitrile is a compound of interest with potential applications in various fields of chemical research. This guide provides a compilation of its known properties

and predicted spectroscopic data. While detailed experimental procedures are not readily available, the outlined general methodologies for synthesis and analysis can serve as a starting point for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential.

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References

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- To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-1,3-oxazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089439#spectroscopic-data-for-4-methyl-1-3-oxazole-5-carbonitrile]

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